(Z)-Ethyl cinnamate
Overview
Description
(Z)-Ethyl cinnamate: is an organic compound with the molecular formula C₁₁H₁₂O₂ . It is an ester derived from cinnamic acid and ethanol. This compound is known for its pleasant, fruity, and balsamic odor, reminiscent of cinnamon with an amber note . It is commonly found in the essential oil of cinnamon and is used in various applications due to its aromatic properties.
Mechanism of Action
Target of Action
(Z)-Ethyl cinnamate is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of a wide variety of plant metabolites . The primary targets of this compound are likely to be similar to those of cinnamic acid and its derivatives, which include various enzymes involved in the biosynthesis of lignin and other phenylpropanoid compounds .
Mode of Action
Cinnamic acid derivatives are known to undergo e-z isomerization and [2+2] cycloaddition reactions when exposed to ultraviolet (uv) light . This suggests that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
This compound is likely to be involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
It is known that cinnamic acid derivatives generally have poor oral bioavailability due to severe first-pass metabolic reactions
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other cinnamic acid derivatives. For example, cinnamaldehyde, a related compound, has been reported to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Analysis
Biochemical Properties
(Z)-Ethyl cinnamate is involved in various biochemical reactions. It interacts with enzymes such as cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid, a key step in the phenylpropanoid pathway . This pathway is central to plant secondary metabolism, providing precursors for various phenylpropanoid compounds .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and context. For instance, in PC12 cells, a derivative of cinnamate, (2R, 3S)-pinobanksin-3-cinnamate, has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it participates in the E-Z isomerization and [2+2] cycloaddition reactions, which are key steps in the development of materials based on cinnamates .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in the cinnamate/monolignol pathway, the decrease in the concentration of benzoyl and cinnamoyl amino acid conjugates upon C4H induction indicates their rapid turnover, possibly including hydrolytic release of benzoate and cinnamate .
Metabolic Pathways
This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: (Z)-Ethyl cinnamate can be synthesized through the esterification of cinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Visible-Light-Driven Isomerization: Another method involves the isomerization of (E)-ethyl cinnamate to this compound using visible light in the presence of a photoredox catalyst like iridium complex.
Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Ethyl cinnamate can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of ethyl 3-phenylpropanoate.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Products like cinnamic acid derivatives.
Reduction: Ethyl 3-phenylpropanoate.
Substitution: Various substituted cinnamate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Coumarins: (Z)-Ethyl cinnamate is used as a precursor in the synthesis of coumarins, which are important compounds in organic chemistry.
Photoredox Catalysis: It is used in photoredox catalysis for the synthesis of various organic compounds.
Biology and Medicine:
Antimicrobial Activity: Derivatives of this compound have shown antimicrobial activity against various pathogens.
Monoamine Oxidase Inhibition: Some derivatives are reported to inhibit monoamine oxidase, which is significant in the treatment of neurological disorders.
Industry:
Flavor and Fragrance: Due to its pleasant odor, this compound is used in the flavor and fragrance industry to impart a cinnamon-like aroma to products.
Comparison with Similar Compounds
(E)-Ethyl cinnamate: The trans isomer of ethyl cinnamate, which has different physical properties and reactivity.
Cinnamic acid: The parent acid from which ethyl cinnamate is derived.
Ethyl 3-phenylpropanoate: A reduction product of ethyl cinnamate.
Uniqueness:
Aromatic Properties: The (Z)-isomer has distinct aromatic properties that make it valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
ethyl (Z)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethyl cinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4192-77-2 | |
Record name | Ethyl cinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12 °C | |
Record name | Ethyl cinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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